2-Hydroxy-3-methylisonicotinic acid

Description

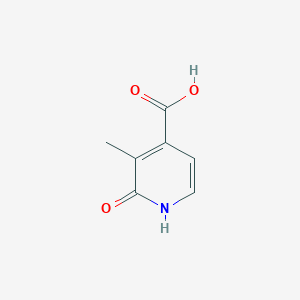

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZQLOJKKDNYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631646 | |

| Record name | 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126798-27-4 | |

| Record name | 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 3 Methylisonicotinic Acid and Its Derivatives

De Novo Synthetic Routes to 2-Hydroxy-3-methylisonicotinic Acid Scaffolds

The construction of the this compound framework from non-pyridine precursors, known as de novo synthesis, requires precise control over the placement of multiple functional groups. Classic methods like the Hantzsch pyridine (B92270) synthesis offer a general route to pyridine derivatives, though achieving the specific 2-hydroxy, 3-methyl, 4-carboxy substitution pattern often requires multi-step sequences and careful strategic planning. wikipedia.org

Achieving the desired substitution pattern on the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle. nih.govacs.org Direct C-H functionalization is a modern approach to introduce groups onto a pre-formed pyridine ring, but controlling the position (regioselectivity) is often difficult. snnu.edu.cn

Hydroxylation: The introduction of a hydroxyl group at the C2 position can be approached in several ways. One method involves the oxidation of the corresponding pyridine to a pyridine-N-oxide, which can then undergo rearrangement. wikipedia.org A more modern and highly selective method for introducing a hydroxyl group at the C3 position involves the photochemical valence isomerization of pyridine N-oxides, a metal-free transformation that highlights the challenges and recent advances in controlling hydroxylation regioselectivity. nih.govacs.org While this method targets the C3 position, it underscores the type of specific strategies needed for selective hydroxylation. For the target molecule, a more classical approach might involve building the ring from precursors already containing the hydroxyl functionality or its precursor.

Methylation: Introducing the methyl group at the C3 position selectively is also challenging. While methods exist for meta-C–H functionalization, they often rely on directing groups or temporary dearomatization strategies. snnu.edu.cn A triborane (B₃H₇)-mediated approach has shown success in the regioselective alkylation of pyridine derivatives at the C4 position, demonstrating the power of Lewis acid coordination to control reactivity. rsc.org For a de novo synthesis, incorporating a methyl group often involves using a starting material like a β-keto acid that already contains the desired methyl fragment.

Table 1: Comparison of Selected Regioselective Functionalization Strategies for Pyridine

| Strategy | Target Position | Reagents/Conditions | Key Features |

|---|---|---|---|

| Photochemical Isomerization nih.govacs.org | C3-Hydroxylation | Pyridine N-oxide, Acetic Acid, UV light (254 nm) | Metal-free, high functional group tolerance, proceeds via strained intermediates. |

| Non-directed Metalation snnu.edu.cn | C3 (meta)-Borylation | Iridium-Lewis acid bifunctional catalyst | Exploits interaction with pyridine nitrogen to direct functionalization to the meta position. |

| Blocking Group Approach nih.gov | C4-Alkylation | Fumarate blocking group, Minisci reaction conditions | Enables selective functionalization at C4 by temporarily blocking other reactive sites. |

The introduction of a carboxylic acid group at the C4 position is the final key step in forming the isonicotinic acid backbone.

Oxidation of an Alkyl Group: A common and well-established method is the oxidation of a pre-existing alkyl (e.g., methyl) group at the C4 position using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This requires that the 4-methyl-2-hydroxy-3-methylpyridine precursor is available.

Direct Carboxylation: An alternative route is the direct carboxylation of a 4-unsubstituted pyridine derivative. One such method involves the reaction of 4-methyl-2-hydroxypyridine with carbon dioxide under basic conditions.

Enzymatic Carboxylation: A sustainable approach involves the use of enzymes. The enzymatic Kolbe–Schmitt reaction, which utilizes hydroxybenzoic acid (de)carboxylases to fix CO₂, has been successfully used in the de novo biosynthesis of 2-hydroxyterephthalic acid from 3-hydroxybenzoic acid. nih.gov This biocatalytic strategy offers a green alternative for introducing carboxylic acid groups onto phenolic rings, a principle that could be adapted to pyridine scaffolds. nih.gov

Derivatization Chemistry of this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modification. The three functional groups—carboxylic acid, hydroxyl, and the pyridine nitrogen—each offer distinct handles for derivatization.

The carboxylic acid group is readily transformed into a variety of other functional groups, a common strategy in drug discovery to modulate properties like solubility and target binding. nih.gov

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation: Reaction with amines in the presence of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) mdpi.comnih.gov or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) acs.org yields amides. This is a widely used reaction in the synthesis of bioactive molecules. acs.orgnih.gov

Hydrazide Formation: Treatment with hydrazine (B178648) hydrate (B1144303) can convert the acid or its corresponding ester into a carboxylic acid hydrazide, which can be further reacted, for instance, with sulfonyl or benzoyl chlorides to create more complex derivatives. nih.govresearchgate.net

Table 2: Selected Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product |

|---|---|---|

| Amide Coupling mdpi.com | Benzylamine, HOBT, EDC | N-Benzylamide |

| Amide Coupling acs.org | Ethyl amine, HATU, DIPEA | N-Ethylamide |

| Hydrazide Synthesis nih.govresearchgate.net | Hydrazine, then ArSO₂Cl | N'-Arylsulfonyl carbohydrazide |

The hydroxyl group and the pyridine nitrogen are also key sites for modification, although their reactivity can be interdependent. The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its corresponding pyridone form, which can influence its reactivity. acs.org

Hydroxyl Group Reactions: The hydroxyl group can undergo O-alkylation to form ethers or acylation to form esters. In some synthetic sequences, it may be necessary to protect the hydroxyl group (e.g., as a benzyl (B1604629) ether) to prevent unwanted side reactions during transformations at other parts of the molecule. rsc.org

Pyridine Nitrogen Reactions: The lone pair of electrons on the pyridine nitrogen makes it a nucleophile and a base. It can react with alkyl halides to form quaternary pyridinium (B92312) salts or with peracids to form pyridine-N-oxides. wikipedia.org This N-oxidation is a crucial step in certain functionalization strategies, as it activates the pyridine ring for further reactions. For example, a pyridine-N-oxide can be reacted with acetic anhydride (B1165640) (Ac₂O) to facilitate functionalization of an adjacent methyl group. mdpi.comnih.gov

Principles of Sustainable Synthesis in Pyridine Chemistry

The growing emphasis on green chemistry is reshaping the synthesis of heterocyclic compounds, including pyridines. ijarsct.co.in The goal is to develop methods that are more efficient, produce less waste, and use less hazardous materials. researchgate.net

Key principles being applied to pyridine synthesis include:

Use of Green Solvents: Replacing toxic organic solvents like chloroform (B151607) or benzene (B151609) with more environmentally benign alternatives such as water, ethanol, or recyclable ionic liquids is a primary focus. ijarsct.co.inresearchgate.net

Catalysis: The development of highly efficient and reusable catalysts is crucial. This includes biocatalysts (enzymes), which operate under mild conditions ijarsct.co.innumberanalytics.com, and heterogeneous metal catalysts that can be easily separated and recycled, minimizing waste. ijarsct.co.in

Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption compared to conventional heating. researchgate.netresearchgate.net

Table 3: Overview of Sustainable Synthesis Principles in Pyridine Chemistry

| Principle | Application/Method | Advantages |

|---|---|---|

| Green Solvents ijarsct.co.inresearchgate.net | Water, Ethanol, Ionic Liquids (ILs) | Reduced toxicity and environmental impact; ILs can be recycled. |

| Catalysis ijarsct.co.innumberanalytics.com | Biocatalysts (enzymes), reusable heterogeneous catalysts | High selectivity, mild reaction conditions, reduced catalyst waste. |

| Atom Economy bohrium.com | Multicomponent Reactions (MCRs) | Fewer synthetic steps, reduced waste, increased efficiency. |

| Energy Efficiency researchgate.netresearchgate.net | Microwave and Ultrasound Irradiation | Faster reactions, higher yields, lower energy consumption. |

| Renewable Feedstocks numberanalytics.com | Use of biomass-derived starting materials | Reduced reliance on fossil fuels. |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 3 Methylisonicotinic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the exact arrangement of the methyl group and the two protons on the pyridine (B92270) ring, as well as the positions of the seven carbon atoms, can be determined.

While specific experimental spectra for 2-Hydroxy-3-methylisonicotinic acid are not widely published, the expected spectral data can be predicted based on the known effects of the substituent groups (hydroxyl, methyl, and carboxylic acid) on the pyridine ring. The analysis of related compounds, such as 3-hydroxy-2-methylpyridine-4-carboxylic acid and various other hydroxypyridine-carboxylic acid derivatives, provides a strong basis for these predictions. researchgate.netnih.gov

¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the aromatic and methyl regions, in addition to broad signals for the exchangeable hydroxyl and carboxylic acid protons. The two aromatic protons on the pyridine ring (at positions 5 and 6) would appear as doublets due to coupling with each other. The methyl group at position 3 would yield a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of their environment: one methyl carbon, five sp²-hybridized carbons of the pyridine ring (three C-H and two quaternary), and one sp²-hybridized carboxylic acid carbon.

Predicted NMR Data for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (ppm) & Multiplicity | Carbon Position | Predicted Chemical Shift (ppm) |

| -CH₃ (at C3) | ~2.2-2.5 (singlet) | -CH₃ | ~15-20 |

| H-5 | ~7.0-7.5 (doublet) | C-2 | ~155-165 |

| H-6 | ~7.8-8.2 (doublet) | C-3 | ~120-130 |

| -OH (at C2) | Broad, variable | C-4 | ~135-145 |

| -COOH | Broad, variable | C-5 | ~115-125 |

| C-6 | ~140-150 | ||

| -COOH | ~165-175 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₇NO₃), the calculated exact mass is 153.0426 g/mol . nih.gov HRMS analysis would confirm this mass with high precision (typically to within 5 ppm), unequivocally verifying the molecular formula and distinguishing it from other potential isomers.

In addition to molecular formula confirmation, MS/MS fragmentation analysis reveals structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). libretexts.org The fragmentation of this compound would likely proceed through key losses:

[M-H₂O]⁺: Loss of a water molecule.

[M-CO₂]⁺: Decarboxylation, a common fragmentation for carboxylic acids.

[M-CO₂-H]⁺: Subsequent loss of a hydrogen radical.

Analysis of these fragmentation patterns provides corroborating evidence for the presence and connectivity of the functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present. For this compound, these techniques are crucial for identifying the hydroxyl, carboxylic acid, and pyridine ring functionalities, and for investigating the potential for tautomerism.

Hydroxypyridines can exist in equilibrium with their keto tautomers (pyridones). Studies on related compounds like 2-hydroxy-6-methylnicotinic acid show that the keto-enol tautomeric equilibrium is a key characteristic. ijcps.org The solid-state structure is often dominated by the more stable pyridone form, which is stabilized by intermolecular hydrogen bonding. ijcps.orgacs.org

Key Expected Vibrational Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch (very broad) | Carboxylic Acid (-COOH) | 2500-3300 | Characteristic broad absorption due to hydrogen-bonded dimers. orgchemboulder.com |

| O-H Stretch (sharp/broad) | Phenolic Hydroxyl (-OH) | 3200-3600 | Present in the hydroxy tautomer. |

| N-H Stretch (broad) | Pyridone Tautomer | ~3000-3400 | Indicates the presence of the keto tautomer. |

| C=O Stretch | Carboxylic Acid (-COOH) | 1690-1760 | Strong, characteristic carbonyl absorption. orgchemboulder.com |

| C=O Stretch | Pyridone Tautomer | 1640-1680 | Indicates the presence of the keto form. ijcps.org |

| C=C / C=N Stretch | Pyridine Ring | 1400-1620 | A series of bands characteristic of the aromatic ring system. vscht.cz |

| C-O Stretch | Carboxylic Acid / Phenol | 1210-1320 | Associated with the C-O single bond. orgchemboulder.com |

The presence and relative intensities of bands corresponding to the phenolic O-H versus the pyridone N-H and C=O stretches can provide insight into the dominant tautomeric form under the conditions of analysis. acs.org

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Therefore, it is highly probable that this compound would crystallize in its tautomeric pyridone form, 1,2-dihydro-3-methyl-2-oxoisonicotinic acid. X-ray diffraction analysis would yield precise crystallographic data, including:

Crystal System: (e.g., Monoclinic, Orthorhombic)

Space Group: The symmetry elements of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of every atom within the unit cell.

This data would confirm the dominant tautomer in the solid state and reveal the intricate network of hydrogen bonds responsible for stabilizing the crystal lattice.

Chiroptical Spectroscopic Methods for Stereochemical Analysis

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. cas.cz

This compound is an achiral molecule. sigmaaldrich.com It possesses a plane of symmetry (the plane of the pyridine ring) and therefore cannot exist as enantiomers. As a result, it will not produce a signal in any chiroptical spectroscopy experiment when analyzed as a pure compound in an achiral solvent.

However, the importance of chiroptical spectroscopy becomes paramount when considering chiral derivatives of this compound or when it is placed in a chiral environment. For example, analysis of the related chiral compound 2-(1-hydroxyethyl)-6-methylisonicotinic acid utilized ECD to determine its absolute configuration. The introduction of a stereocenter (the carbon bearing the hydroxyl group in the ethyl side chain) makes the molecule chiral, and its experimental ECD spectrum can be compared with theoretically calculated spectra to assign its stereochemistry. Furthermore, achiral molecules can exhibit induced circular dichroism when they bind to a larger chiral host molecule, such as a protein or cyclodextrin, making chiroptical methods useful for studying such interactions. mdpi.com

Theoretical and Computational Chemistry Studies on 2 Hydroxy 3 Methylisonicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetic Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and energetic landscapes of 2-hydroxy-3-methylisonicotinic acid and related hydroxypyridine-carboxylic acid derivatives. unipd.itccspublishing.org.cnsci-hub.red These computational approaches allow for a detailed examination of the molecule's fundamental properties.

For instance, DFT calculations have been used to analyze the electronic profile of similar Schiff bases, which can be fine-tuned by introducing different substituents to enhance properties like metal ion affinity. sci-hub.red In the broader context of hydroxypyridine-carboxylic acids, DFT has been employed to understand complex formation with metal ions and to rationalize the stability of these complexes. rsc.orgresearchgate.net

Investigation of Tautomeric Equilibria and Relative Stabilities

A significant area of computational investigation for this compound and its isomers is the study of tautomeric equilibria. unipd.itacs.orgresearchgate.netacs.org Like other hydroxypyridines, this compound can exist in different tautomeric forms, most notably the hydroxy (enol) and the oxo (keto) forms. unipd.itacs.orgresearchgate.netijcps.org

Computational studies, often in conjunction with spectroscopic methods, have been crucial in determining the relative stabilities of these tautomers. researchgate.net For many hydroxypyridine derivatives, the oxo-form is found to be more stable, a characteristic that is influenced by solvent effects and the electronic nature of substituents. researchgate.netijcps.org Theoretical calculations have shown that for related molecules like 2-hydroxynicotinic acid, the oxo tautomer (2-oxo-1,2-dihydropyridine-3-carboxylic acid) is energetically more favored. researchgate.net The position of the tautomeric equilibrium is significantly affected by factors such as intramolecular hydrogen bonding and the aromaticity of the pyridine (B92270) ring. unipd.itacs.org DFT calculations have been used to correlate the position of the intramolecularly bound hydrogen atom with the aromaticity of the pyridine ring in a series of hydroxypyridine-carboxylic acid derivatives. acs.org

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | Key Features |

| This compound (Enol form) | Contains a hydroxyl (-OH) group on the pyridine ring. | |

| 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Keto form) | Contains a carbonyl (C=O) group within the pyridine ring. |

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the computational model and the experimental structural assignment. acs.org For related hydroxypyridine derivatives, DFT calculations have been successfully used to predict vibrational (IR and Raman) spectra. researchgate.net

These calculations help in the assignment of vibrational modes observed in experimental spectra. researchgate.net For example, a comparative study of the IR spectra of free 2-hydroxy-6-methylnicotinic acid and its metal complexes, supported by spectroscopic analysis, indicated that the ligand exists in its oxo-form and coordinates to metal ions in a bidentate fashion. ijcps.org Similarly, the electronic absorption spectra of these complexes have been analyzed with the aid of computational methods to understand the electronic transitions. ijcps.org The Human Metabolome Database also lists predicted IR spectra for related compounds. hmdb.ca

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided results, this computational technique is widely used for conformational analysis and studying intermolecular interactions in similar systems. nih.gov MD simulations allow for the exploration of the dynamic behavior of molecules over time, providing insights into their flexibility and the nature of their interactions with surrounding molecules, such as solvents or biological macromolecules.

For related systems, computational methods like WaterMap, which is based on molecular dynamics, have been used to analyze the thermodynamic properties of water molecules in binding sites, offering valuable information for drug design and optimization. nih.gov Hirshfeld surface analysis, another computational tool, has been employed to investigate intermolecular interactions in the crystal structures of related compounds, providing a visual representation of these interactions. sci-hub.red

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand and predict the relationship between the structure of a molecule and its reactivity. nih.govehu.es For this compound and its analogs, these approaches can elucidate how structural modifications influence their chemical behavior.

DFT calculations are frequently used to compute various molecular properties that correlate with reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). sci-hub.red A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. sci-hub.red The MEP map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. tandfonline.com

In the context of metal complexes, broken-symmetry DFT calculations have been used to understand the magnetic properties of compounds formed with 2-hydroxy-6-methylnicotinic acid, revealing ferromagnetic exchange in certain copper(II) complexes. ehu.es These computational insights into structure-reactivity relationships are crucial for designing new molecules with desired properties, for instance, in the development of new chelating agents or biologically active compounds. rsc.org

Coordination Chemistry and Metal Ion Complexation of Hydroxylated Pyridine Carboxylic Acids

Ligand Properties of 2-Hydroxy-3-methylisonicotinic Acid and its Chelation Potential

This compound, a derivative of pyridine (B92270) carboxylic acid, presents significant potential as a chelating agent for various metal ions. Its molecular structure, featuring a carboxylic acid group and a hydroxyl group on the pyridine ring, allows for the formation of stable chelate rings with metal centers. The presence of both a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position enables the ligand to act as a bidentate chelator, coordinating with a metal ion through the deprotonated oxygen atoms of both functional groups. This chelation results in the formation of a stable six-membered ring, a favored configuration in coordination chemistry.

The chelation potential of this compound extends to a variety of metal ions, particularly transition metals, due to the favorable hard-soft acid-base interactions between the oxygen donor atoms (hard bases) and many transition metal ions (borderline to hard acids). The stability of the formed complexes will depend on several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the presence of competing ligands.

Synthesis and Characterization of Metal Complexes with Various Transition Metal Ions

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt, with common choices including water, ethanol, or methanol, or mixtures thereof. The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating to facilitate the reaction. The pH of the reaction mixture is a key parameter that needs to be controlled, as the deprotonation of the carboxylic acid and hydroxyl groups is essential for coordination. An appropriate base, such as sodium hydroxide (B78521) or ammonia, is often added to adjust the pH to the desired range for complex formation.

Upon reaction, the metal complexes often precipitate from the solution and can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. The resulting solid-state complexes can be characterized by a variety of analytical techniques to determine their composition and structure.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes, providing the percentage composition of carbon, hydrogen, and nitrogen. This information is crucial for confirming the stoichiometry of the metal-to-ligand ratio in the complex. Molar conductivity measurements in a suitable solvent like DMF or DMSO can be used to determine the electrolytic nature of the complexes. Non-electrolytic behavior would suggest that the counter-ions are coordinated to the metal center, while electrolytic behavior would indicate their presence outside the coordination sphere.

Spectroscopic and Magnetic Investigations of Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the structure and bonding in the coordination compounds of this compound. Infrared (IR) spectroscopy is particularly useful for identifying the coordination mode of the ligand. The IR spectrum of the free ligand will show characteristic absorption bands for the O-H stretching of the carboxylic acid and hydroxyl groups, as well as the C=O stretching of the carboxylic acid. Upon complexation, the disappearance of the O-H bands and a shift in the C=O stretching frequency to a lower wavenumber are indicative of the coordination of the ligand to the metal ion through the deprotonated oxygen atoms of both the hydroxyl and carboxylic acid groups. New bands at lower frequencies can also be observed, which are attributed to the formation of metal-oxygen (M-O) bonds.

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the metal complexes and can be used to infer the coordination geometry around the metal ion. The spectra of the complexes may exhibit d-d transitions, which are typically weak, and charge transfer bands (ligand-to-metal or metal-to-ligand), which are usually more intense. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination environment.

Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which provides insight into the number of unpaired electrons and the electronic configuration of the central metal ion. This information is crucial for determining the spin state (high-spin or low-spin) of the complex and can help in deducing the coordination geometry. For instance, an octahedral Co(II) complex would be expected to have a different magnetic moment than a tetrahedral Co(II) complex.

Table 1: Expected Spectroscopic and Magnetic Properties of Transition Metal Complexes with this compound

| Metal Ion | Expected Geometry | d-d Transitions (cm⁻¹) | Magnetic Moment (B.M.) |

| Co(II) | Octahedral | ~8,000-10,000, ~16,000-20,000 | 4.7-5.2 (High-spin) |

| Ni(II) | Octahedral | ~8,000-13,000, ~13,000-20,000, ~24,000-30,000 | 2.8-3.5 |

| Cu(II) | Distorted Octahedral | Broad band ~12,000-18,000 | 1.7-2.2 |

| Fe(III) | Octahedral | Spin-forbidden, weak | ~5.9 (High-spin) |

| Mn(II) | Octahedral | Spin-forbidden, very weak | ~5.9 (High-spin) |

Note: The values in this table are generalized expectations for octahedral complexes and the actual values for complexes of this compound may vary.

Crystallographic Analysis of Metal-Ligand Coordination Geometries and Architectures

The analysis of the crystal structure can reveal the coordination number and geometry of the metal ion, which could be, for example, octahedral, tetrahedral, or square planar, depending on the metal ion and the stoichiometry of the complex. For instance, a 1:2 metal-to-ligand ratio with a divalent transition metal could result in an octahedral geometry, with two molecules of this compound and two water molecules or other co-ligands occupying the coordination sphere.

Mechanistic Investigations of Chemical Reactivity and Stability of 2 Hydroxy 3 Methylisonicotinic Acid

Acid-Base Equilibria and Protonation States

The structure of 2-Hydroxy-3-methylisonicotinic acid contains three functional groups that can participate in acid-base equilibria: the carboxylic acid group, the pyridine (B92270) ring nitrogen, and the hydroxyl group.

Carboxylic Acid Group (-COOH): This group is the most acidic site on the molecule. In aqueous solution, it will readily donate a proton to form a carboxylate anion (-COO⁻). The pKa value for this dissociation is expected to be in the typical range for carboxylic acids.

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom in the pyridine ring makes it a weak base. In acidic conditions, this nitrogen can accept a proton to form a pyridinium (B92312) cation.

Hydroxyl Group (-OH): The hydroxyl group attached to the pyridine ring has weakly acidic properties, similar to a phenol. Under strongly basic conditions, it can be deprotonated to form a phenoxide-like anion.

Tautomerism Dynamics in Solution and Solid Phases

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.com For this compound, this involves a proton transfer from the oxygen of the hydroxyl group to the ring nitrogen, resulting in the formation of 1,2-dihydro-3-methyl-2-oxo-4-pyridinecarboxylic acid.

This equilibrium between the hydroxy (enol) and pyridone (keto) forms is highly sensitive to the surrounding environment, such as the solvent and the physical phase (solid, liquid, or gas). wuxibiology.comnih.gov

In the Gas Phase: For the parent compound 2-hydroxypyridine (B17775), the enol form (hydroxy) is generally more stable. nih.gov

In Non-polar Solvents: In solvents like cyclohexane, both tautomers can coexist in significant amounts. nih.gov

In Polar Solvents and the Solid State: The pyridone (keto) form is predominantly favored in polar solvents and in the solid phase. nih.gov This stabilization is due to strong intermolecular hydrogen bonding and the larger dipole moment of the pyridone tautomer, which allows for more favorable interactions with polar solvent molecules. chemtube3d.comwuxibiology.com The presence of water, in particular, strongly shifts the equilibrium toward the pyridone form. wuxibiology.com

While specific equilibrium constants for this compound are not available, the data for the parent 2-hydroxypyridine/2-pyridone system illustrates this solvent-dependent dynamic.

| Phase / Solvent | Predominant Tautomer | Reference |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine (Enol) | nih.gov |

| Cyclohexane | Comparable amounts of both | nih.gov |

| Polar Solvents (e.g., Water) | 2-Pyridone (Keto) | nih.gov |

| Solid State | 2-Pyridone (Keto) | nih.gov |

Oxidation-Reduction Behavior and Electrochemical Properties

The oxidation-reduction behavior of this compound has not been specifically detailed in the literature. Generally, hydroxypyridines can be susceptible to oxidation, though the aromatic ring provides a degree of stability. The electrochemical properties would be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxylic acid group.

Electrochemical studies on related isonicotinic acid derivatives show that reduction processes can occur. For example, the electrochemical reduction of isonicotinamide (B137802) in acidic media involves a reversible transfer of two electrons and two protons, followed by chemical reactions. researchgate.net This suggests that the pyridine ring system of this compound could also be electrochemically active, potentially undergoing reduction at a suitable cathode under specific pH conditions. Oxidation would likely involve the electron-rich hydroxypyridine ring.

Photochemical and Thermal Stability Studies

Photochemical Stability: Many 2-hydroxypyridine derivatives exhibit significant photostability. This stability is often attributed to an efficient deactivation pathway from the electronically excited state known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon absorption of UV light, the molecule can undergo a rapid internal proton transfer, which provides a mechanism to dissipate the energy without leading to chemical degradation. While some related compounds are known to degrade upon UV irradiation, others with similar structures have been found to be photostable. nih.gov

Thermal Stability: The thermal stability of the compound would be determined by the strength of its covalent bonds and intermolecular forces. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would be required to determine its decomposition temperature and behavior upon heating. Studies on the metal complexes of the parent isonicotinic acid show that the acid itself has a high thermal stability, which is often reduced upon complexation with metal ions. bu.edu.eg This suggests that this compound likely possesses considerable thermal stability as a solid.

Emerging Research Perspectives and Potential Applications of 2 Hydroxy 3 Methylisonicotinic Acid in Chemical Sciences

Development as a Chemical Building Block for Advanced Materials and Functional Molecules

The structure of 2-hydroxy-3-methylisonicotinic acid makes it a promising candidate as a chemical building block, or synthon, for the synthesis of advanced materials and functional molecules. Its utility stems from the presence of multiple reactive sites: the carboxylic acid group, the hydroxyl group, and the pyridine (B92270) nitrogen atom. These sites allow for the molecule to be incorporated into larger, more complex structures through various chemical reactions.

As a substituted isonicotinic acid, it can serve as an organic linker in the construction of metal-organic frameworks (MOFs) . The carboxylate group and the pyridine nitrogen can coordinate to metal ions, creating extended, porous structures. The hydroxyl and methyl groups can influence the resulting framework's topology, pore size, and chemical environment, potentially leading to materials with tailored properties for gas storage, separation, or catalysis. The general ability of isonicotinate (B8489971) ligands to form diverse coordination complexes with lanthanide ions, for example, highlights the potential for creating luminescent materials. acs.org

Furthermore, the reactive nature of the carboxylic acid and hydroxyl groups allows for its use in polymer chemistry . It could be used as a monomer or a modifying agent to introduce the pyridyl moiety into polymer backbones, imparting specific properties such as thermal stability, metal-ion coordination capability, or altered solubility.

The synthesis of functional molecules, particularly in medicinal chemistry, often relies on versatile heterocyclic building blocks. alfa-chemistry.com Derivatives of nicotinic and isonicotinic acids are precursors in the synthesis of various biologically active compounds. mdpi.comnih.gov For instance, related nicotinic acid derivatives have been used to synthesize complex molecules with potential therapeutic applications, such as orally bioavailable thrombin inhibitors. chemicalbook.com The specific functional groups of this compound could be modified to produce a library of derivative compounds for screening in drug discovery programs.

Table 1: Potential Reactions for Material Synthesis

| Reactive Site | Type of Reaction | Potential Product Class |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Functional Esters/Amides, Polymer Monomers |

| Carboxylic Acid & Pyridine N | Coordination with Metal Ions | Metal-Organic Frameworks (MOFs), Coordination Polymers |

| Hydroxyl Group | Etherification, Esterification | Modified Linkers, Functional Polymers |

Design of Chemical Probes and Sensors

The development of chemical sensors for detecting specific ions or molecules is a significant area of research. The this compound structure contains key features that are highly desirable for the design of such probes, particularly for metal ions. The combination of the pyridine nitrogen, the adjacent hydroxyl group, and the carboxylate group forms a potential chelating site that can bind strongly and selectively to certain metal ions.

Upon binding a target analyte, a chemical probe should produce a measurable signal, such as a change in color or fluorescence. The pyridine ring is a common component in fluorescent molecules. By incorporating this compound into a larger conjugated system, it is conceivable to design a luminescent sensor . The binding of a metal ion to the chelating site could alter the electronic properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. Lanthanide complexes involving isonicotinate ligands are well-known for their luminescent properties, which can be harnessed for sensing applications. acs.org

The design principle involves linking this chelating unit to a fluorophore. The photophysical properties of the resulting molecule would be sensitive to the presence of the target ion. For example, coordination complexes involving ligands like 2-hydroxynicotinic acid and metal ions such as Zn(II) have been studied for their structural and thermodynamic properties, providing a basis for understanding the interactions that would govern sensing mechanisms. researchgate.net

Table 2: Potential Sensing Applications

| Target Analyte | Potential Sensing Mechanism | Basis for Potential |

|---|---|---|

| Metal Ions (e.g., Zn²⁺, Cu²⁺, Eu³⁺) | Chelation-induced fluorescence change | Hydroxy-carboxylate-pyridine N-donor set is an effective metal binding site. |

| pH Changes | Alteration in protonation state | Carboxylic acid and pyridinol tautomer are pH-sensitive. |

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of relatively simple, well-defined molecules like this compound is crucial for advancing the fundamental understanding of heterocyclic chemistry. Its structure presents several interesting areas for investigation.

One key aspect is tautomerism . Hydroxypyridines can exist in equilibrium with their pyridone tautomers. For this molecule, the 2-hydroxy form can tautomerize to the 1,2-dihydro-2-oxopyridine form (a pyridone). Investigating this equilibrium—and how it is influenced by the methyl and carboxylic acid substituents, as well as by the solvent—provides valuable data on the electronic effects within the pyridine ring. Studies on related molecules like 2-hydroxynicotinic acid have shown that the pyridone tautomer can be the dominant form in the solid state. researchgate.net

Furthermore, this compound is an excellent model for studying substituent effects on the reactivity of the pyridine ring. The interplay between the electron-donating methyl and hydroxyl groups and the electron-withdrawing carboxylic acid group influences the molecule's acidity (pKa), its nucleophilicity, its susceptibility to electrophilic or nucleophilic aromatic substitution, and the coordination properties of the nitrogen atom.

Finally, its use in synthesizing more complex structures, as discussed previously, contributes to the development of new synthetic methodologies. Understanding its reactivity helps chemists devise new ways to build complex heterocyclic systems, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.